![molecular formula C5H4N2O B152824 Pyrimidine-4-carbaldehyde CAS No. 2435-50-9](/img/structure/B152824.png)
Pyrimidine-4-carbaldehyde
Overview
Description
Pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H4N2O . It is a derivative of pyrimidine, a basic and indispensable substrate for nucleic acids, phospholipid, glucose metabolism, and protein glycosylation .
Synthesis Analysis
Pyrimidine derivatives can be synthesized from various substrates such as chalcones, amidines, guanidine, nitriles, isocyanates, urea, thiourea, and aminopyrazoles through condensation, coupling, or cyclization reactions . A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three (different) alcohols has been reported .Molecular Structure Analysis
The molecular structure of Pyrimidine-4-carbaldehyde consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has a molecular weight of 108.10 g/mol .Chemical Reactions Analysis
Pyrimidine-4-carbaldehyde, like other pyrimidine derivatives, can undergo various chemical reactions. It can participate in reactions such as condensation, reduction, and oxidation . It can also undergo reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation .Physical And Chemical Properties Analysis
Pyrimidine-4-carbaldehyde is a colorless liquid, although aged samples can appear yellow or even brown . It is sparingly soluble in water but dissolves readily in organic solvents .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including Pyrimidine-4-carbaldehyde, have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Applications
Pyrimidines are known to exhibit antioxidant effects . This property makes them useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .
Antimicrobial Applications
Pyrimidines have been found to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs, which are needed to combat the increasing resistance of microbes to existing drugs .
Antiviral Applications
Pyrimidines also exhibit antiviral activities . This makes them valuable in the development of antiviral drugs, especially in the light of emerging and re-emerging viral diseases .
Anticancer Applications
Pyrimidines have shown promising results in the field of cancer research. For instance, certain pyrimidine derivatives have displayed potent anticancer activity against a panel of 60 cancer cell lines . Another study reported that novel thiazolopyrimidine derivatives exhibited excellent anticancer activity against human cancer cell lines .
Applications in Neurological Disorders
Pyrimidines have potential medicinal properties important to central nervous system (CNS)-active agents . This suggests that they could be used in the treatment of various neurological disorders .
Antihypertensive Applications
Pyrimidines have been reported to possess antihypertensive properties . This makes them potential candidates for the development of new antihypertensive drugs .
Applications in Diabetes Mellitus
Pyrimidines have also been found to be effective in the treatment of diabetes mellitus . This suggests that they could be used in the development of new therapeutic agents for diabetes .
Mechanism of Action
Target of Action
Pyrimidine-4-carbaldehyde is a derivative of pyrimidine, a nitrogenous heterocyclic compound . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Therefore, the primary targets of Pyrimidine-4-carbaldehyde could be the enzymes involved in these biochemical pathways.
Mode of Action
Pyrimidine derivatives are known to interact with various enzymes and receptors, influencing their function and leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine-4-carbaldehyde, as a pyrimidine derivative, may affect the pyrimidine metabolism pathway. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Result of Action
Given its structural similarity to pyrimidine, it may influence cellular processes such as dna and rna synthesis, lipid metabolism, and carbohydrate metabolism .
Safety and Hazards
Future Directions
Since alcohols are accessible from indigestible biomass (lignocellulose), the development of novel preferentially catalytic reactions in which alcohols are converted into important classes of fine chemicals is a central topic of sustainable synthesis . The combination of this novel protocol with established methods for converting alcohols to nitriles now allows selectively assembling pyrimidines from four alcohol building blocks and 2 equiv of ammonia .
properties
IUPAC Name |
pyrimidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULHRWWYCFJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464976 | |
Record name | Pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4-carbaldehyde | |
CAS RN |
2435-50-9 | |
Record name | Pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the preferred reaction site for diazotised p-chloroaniline with substituted pyrimidines?
A1: Contrary to previous reports suggesting the 5-position, research has shown that diazotised p-chloroaniline reacts with 4-methyl- and 4,6-dimethyl-2-pyrimidone at the 4-methyl group. [] This reaction yields the p-chlorophenylhydrazones of the corresponding pyrimidine-4-carbaldehydes. Similarly, the reaction occurs at the 6-methyl group for 2,6-dimethyl-4-pyrimidone and 1,4,6-trimethyl-2-pyrimidone. []
Q2: Can you provide an example of a different reaction pathway observed with diazonium salts and pyrimidines?
A2: Interestingly, p-chlorobenzenediazonium chloride reacts with 5-methylcytosine at a different position. Instead of targeting a methyl group, it forms a p-chlorophenylazoaminopyrimidine. [] This product also possesses another p-chlorophenyl azo-group, likely located at the N-1 position of the pyrimidine ring. []
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